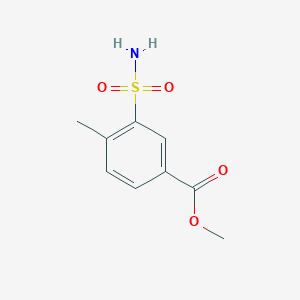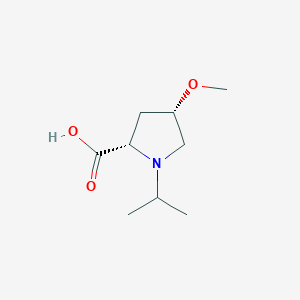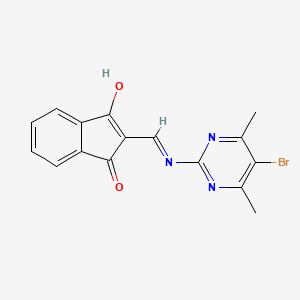
(2S)-2-(3-Cyclopropylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-Cyclopropylphenyl)propan-1-amine is a chemical compound that belongs to the class of amphetamines. It is also known as Cyclopropylamphetamine and is used for scientific research purposes. This compound has gained attention due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to an increase in alertness, concentration, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine are still being studied. However, it has been found to increase the release of dopamine and norepinephrine in the brain, leading to an increase in alertness and concentration. It has also been found to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-(3-Cyclopropylphenyl)propan-1-amine in lab experiments are its potential therapeutic effects and its ability to increase alertness and concentration. However, its limitations include its potential for abuse and its unknown long-term effects.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine. These include further studies on its potential therapeutic effects, its mechanism of action, and its long-term effects. Additionally, there is a need for the development of safer and more effective drugs based on this compound.
In conclusion, (2S)-2-(3-Cyclopropylphenyl)propan-1-amine is a chemical compound that has gained attention due to its potential pharmacological properties. It has been studied for its potential therapeutic effects in the treatment of various neurological disorders and as a cognitive enhancer. Its mechanism of action is believed to involve the inhibition of dopamine and norepinephrine reuptake. While it has advantages for lab experiments, its limitations include its potential for abuse and unknown long-term effects. Further studies are needed to fully understand the potential of this compound and to develop safer and more effective drugs based on it.
Métodos De Síntesis
The synthesis of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine is a complex process that involves several steps. The most common method used for its synthesis is the reductive amination of cyclopropylacetone with (2S)-2-amino-1-phenylpropane. This reaction is carried out in the presence of a reducing agent and a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(2S)-2-(3-Cyclopropylphenyl)propan-1-amine has been used in various scientific studies to understand its pharmacological properties. It has been found to have potential therapeutic effects in the treatment of various neurological disorders such as ADHD, depression, and Parkinson's disease. It has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Propiedades
IUPAC Name |
(2S)-2-(3-cyclopropylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10H,5-6,8,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEVARGHFWLQJJ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-Cyclopropylphenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B2860551.png)



![N-(3-acetylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860556.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2860558.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)
![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)
![N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide](/img/no-structure.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)


![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)